Ergosteryl palmitoleate
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Overview
Description
Ergosteryl palmitoleate is an ergosteryl ester. It has a role as a Saccharomyces cerevisiae metabolite.
Scientific Research Applications
Biosynthesis and Metabolic Engineering
Ergosteryl palmitoleate and its related compounds have been extensively studied in the context of biosynthesis and metabolic engineering. A significant focus has been on the production of palmitoleate, a monounsaturated fatty acid, due to its numerous health benefits and potential industrial applications. These benefits include increased cell membrane fluidity, reduced inflammation, protection of the cardiovascular system, and inhibition of oncogenesis. Furthermore, vegetable oils rich in palmitoleate are ideal for biodiesel production. Advances in metabolic engineering have enabled the creation of oilseed crops with high levels of palmitoleate, utilizing technologies such as overexpression of Δ9 desaturase and optimization of metabolic flux into triacylglycerols (TAGs) (Wu, Li, & Hildebrand, 2012).
Health and Disease Implications
This compound has been linked to various health implications, particularly in the context of insulin sensitivity and metabolic diseases. Studies have found that circulating palmitoleate strongly and independently predicts insulin sensitivity in humans, suggesting a crucial role in the pathophysiology of insulin resistance (Stefan et al., 2009). Palmitoleate has also been observed to induce hepatic steatosis while suppressing liver inflammatory responses in mice, indicating a unique role in non-alcoholic fatty liver disease (NAFLD) (Guo et al., 2012). Furthermore, palmitoleate has been studied for its potential in preventing atherosclerosis through the suppression of organelle stress and inflammasome activation (Çimen et al., 2016).
Lipidomics and Cellular Studies
Investigations into this compound have extended into lipidomic studies and cellular mechanisms. For instance, the effects of palmitoleate on insulin secretion and mRNA levels have been studied in rat pancreatic β-cells, revealing that low concentrations of palmitoleate significantly induce insulin secretion while reducing mRNA levels of insulin (Yang & Gong, 2017). Additionally, ergosteryl esters have been evaluated in fungi, showing differences in the distribution of ergosterol and ergosteryl esters in various parts of agaric fungi (Yuan et al., 2008).
Properties
Molecular Formula |
C44H72O2 |
---|---|
Molecular Weight |
633 g/mol |
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C44H72O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h13-14,22-25,33-35,37,39-41H,8-12,15-21,26-32H2,1-7H3/b14-13-,23-22+/t34-,35+,37-,39+,40-,41-,43-,44+/m0/s1 |
InChI Key |
YNMORHVGYFUEDW-CPYZXPJNSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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